molecular formula C12H18Cl2N4O2S B2606274 3-[(piperazin-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione dihydrochloride CAS No. 2039550-64-4

3-[(piperazin-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione dihydrochloride

Cat. No. B2606274
CAS RN: 2039550-64-4
M. Wt: 353.26
InChI Key: RONAWYPCKDNYIP-UHFFFAOYSA-N
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Description

This compound is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .


Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been reported to involve cyclization of 1,2-diamine derivatives with sulfonium salts . The ring formation reaction between (S, S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .


Molecular Structure Analysis

The molecular formula of this compound is C12H18Cl2N4O2S. The InChI code is 1S/C12H16N4O2S.2ClH/c17-19(18)11-4-2-1-3-10(11)14-12(15-19)9-16-7-5-13-6-8-16;;/h1-4,9,13-15H,5-8H2;2*1H.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include aza-Michael addition between diamine and the in situ generated sulfonium salt . Deprotection of the resulting piperazines with PhSH followed by selective intramolecular cyclization reaction gives the final product .

Scientific Research Applications

Synthesis and Biological Activity

A series of compounds, including those similar to the chemical structure of interest, have been synthesized and evaluated for their potential in various therapeutic areas. For instance, derivatives of 1,2,4-benzothiadiazine have been synthesized and shown to lower blood pressure in normotensive rabbits and spontaneously hypertensive rats, highlighting their potential as antihypertensive agents (Dillard, Yen, Stark, & Pavey, 1980). Similarly, 7-Chloro-3-(4-methyl-1-piperazinyl)-4H-1,2,4-benzothiadiazine-1,1-dioxide has been identified as a new compound with sustained antihypertensive activity without the diuretic or hyperglycemic effects common to other antihypertensive drugs (Shimizu, Yoshida, Kadokawa, Hatano, Kuwashima, Nakatsuji, Nose, & Kobayashi, 1977).

Antimicrobial and Biofilm Inhibition

Compounds with piperazine linkage, similar to the chemical structure , have demonstrated potent antimicrobial and biofilm inhibition activities. Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown significant antibacterial efficacies against various strains, including E. coli, S. aureus, and S. mutans, with some compounds demonstrating better biofilm inhibition activities than reference drugs (Mekky & Sanad, 2020).

Neuroleptic Activity

3-Phenyl-2-(1-piperazinyl)-5H-1-benzazepines, a structural analogue, have been synthesized and evaluated for potential neuroleptic activity. Compounds in this class were found to possess neuroleptic-like activity, suggesting their potential in the treatment of central nervous system disorders (Hino, Nagai, Uno, Masuda, Oka, & Karasawa, 1988).

Mechanism of Action

properties

IUPAC Name

3-(piperazin-1-ylmethyl)-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2S.2ClH/c17-19(18)11-4-2-1-3-10(11)14-12(15-19)9-16-7-5-13-6-8-16;;/h1-4,13H,5-9H2,(H,14,15);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONAWYPCKDNYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NS(=O)(=O)C3=CC=CC=C3N2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(piperazin-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione dihydrochloride

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